Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a chemical compound with the CAS Number: 866040-66-6. It has a molecular weight of 262.22 and its molecular formula is C12H10N2O5 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a solid substance at room temperature . It has a flash point of 228.8°C and a boiling point of 454.8±40.0°C at 760 mmHg .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate has been investigated for its corrosion inhibition properties. Dohare et al. (2017) studied its efficiency in protecting mild steel in industrial pickling processes, revealing a high efficiency of 98.8% at specific concentrations. The study highlighted the compound's ability to form an adsorbed film on metal surfaces, indicating potential applications in corrosion prevention for industrial metals (Dohare et al., 2017).
Chemical Synthesis and Modification
The compound has been used in various chemical syntheses and modifications. Paradkar et al. (1993) described its role in reactions with hydroxylamine, leading to the formation of different isoxazole products. This study provided insights into its chemical behavior under specific conditions (Paradkar et al., 1993). Kislyi et al. (1994) identified it as a precursor for isoxazole- and isoxazoline-3-carboxylic acids and their esters, demonstrating its versatility in organic synthesis (Kislyi et al., 1994).
Structural and Stability Studies
Salorinne et al. (2014) investigated the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of the compound. Their research emphasized its stability in various conditions, providing a foundation for further pharmaceutical and chemical applications (Salorinne et al., 2014).
Antimicrobial Activity
The antimicrobial activity of some isoxazole derivatives, including those related to ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, was explored by Dhaduk and Joshi (2022). They synthesized various derivatives and tested their effectiveness against certain bacterial strains, highlighting the compound's potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVVOHZUNJEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402301 | |
Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |
CAS RN |
866040-66-6 | |
Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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